molecular formula C25H25NO3S B11067187 N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide

N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide

Cat. No.: B11067187
M. Wt: 419.5 g/mol
InChI Key: HIWJARFWJOFGJW-UHFFFAOYSA-N
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Description

N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a cyclohexylbenzenesulfonamide moiety. The presence of these functional groups contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide typically involves the amidation of 4-aminobenzophenone with cyclohexylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The crude product is then purified using techniques such as silica-gel column chromatography and recrystallization from suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted sulfonamides and benzophenone derivatives.

Scientific Research Applications

N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can interact with cellular receptors and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C25H25NO3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C25H25NO3S/c27-25(21-9-5-2-6-10-21)22-11-15-23(16-12-22)26-30(28,29)24-17-13-20(14-18-24)19-7-3-1-4-8-19/h2,5-6,9-19,26H,1,3-4,7-8H2

InChI Key

HIWJARFWJOFGJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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